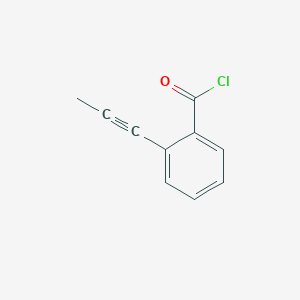
2-(Prop-1-yn-1-yl)benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Prop-1-yn-1-yl)benzoyl chloride is an organic compound with the molecular formula C10H7ClO It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a propynyl group at the ortho position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-1-yn-1-yl)benzoyl chloride typically involves the reaction of 2-(Prop-1-yn-1-yl)benzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group. The reaction can be represented as follows:
C9H7COOH+SOCl2→C9H7COCl+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable production. The use of automated systems and controlled reaction conditions helps in maintaining product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Prop-1-yn-1-yl)benzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation: The propynyl group can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
Carboxylic Acids and Ketones: Formed through oxidation reactions.
Alcohols and Alkanes: Formed through reduction reactions.
Applications De Recherche Scientifique
2-(Prop-1-yn-1-yl)benzoyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Prop-1-yn-1-yl)benzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives, depending on the nature of the nucleophile. The propynyl group can also participate in reactions, adding to the compound’s versatility.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoyl Chloride: Lacks the propynyl group, making it less versatile in certain reactions.
2-(Prop-1-yn-1-yl)benzoic Acid: Contains a carboxylic acid group instead of an acyl chloride group, leading to different reactivity.
2-(Prop-2-yn-1-yloxy)benzoyl Chloride: Contains an ether linkage, which can influence its reactivity and applications.
Uniqueness
2-(Prop-1-yn-1-yl)benzoyl chloride is unique due to the presence of both an acyl chloride group and a propynyl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
205250-13-1 |
|---|---|
Formule moléculaire |
C10H7ClO |
Poids moléculaire |
178.61 g/mol |
Nom IUPAC |
2-prop-1-ynylbenzoyl chloride |
InChI |
InChI=1S/C10H7ClO/c1-2-5-8-6-3-4-7-9(8)10(11)12/h3-4,6-7H,1H3 |
Clé InChI |
CVZRQATUFDTJMW-UHFFFAOYSA-N |
SMILES canonique |
CC#CC1=CC=CC=C1C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















